![molecular formula C18H15FN4O2S B2886556 4-(2-(2-((4-Fluorophenyl)amino)thiazol-4-yl)acetamido)benzamide CAS No. 1105227-09-5](/img/structure/B2886556.png)
4-(2-(2-((4-Fluorophenyl)amino)thiazol-4-yl)acetamido)benzamide
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Overview
Description
“4-(2-(2-((4-Fluorophenyl)amino)thiazol-4-yl)acetamido)benzamide” is a compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .
Molecular Structure Analysis
The thiazole ring in the molecule can have three possible orientations towards the target site: nitrogen orientation, sulfur orientation, and parallel orientation . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at positions 2 and 4 may alter these orientation types and shield the nucleophilicity of nitrogen .Scientific Research Applications
Antimicrobial Activity
A study involving the synthesis, structure-activity relationship (SAR), in-silico appraisal, and antimicrobial study of substituted 2-aminobenzothiazoles derivatives revealed that certain compounds demonstrated good activity against Methicillin-resistant Staphylococcus aureus (MRSA, a Gram-positive bacterium). The synthesized compounds showed a range of activities against bacterial and fungal strains, indicating the potential of 4-(2-(2-((4-Fluorophenyl)amino)thiazol-4-yl)acetamido)benzamide derivatives in antimicrobial applications (Anuse et al., 2019).
Anticonvulsant Activity
Research on the synthesis and pharmacological investigation of 2‐(4‐dimethylaminophenyl)‐3,5‐disubstituted thiazolidin‐4‐ones as anticonvulsants identified compounds with significant anticonvulsant activities. Among them, a compound emerged as the most active in the series, demonstrating the potential for further development as anticonvulsant agents, highlighting the importance of the core structure found in this compound (Senthilraja & Alagarsamy, 2012).
Antitumor Activity
A study exploring the synthesis and antitumor activity evaluation of new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings found that certain compounds exhibited considerable anticancer activity against some cancer cell lines. This suggests the therapeutic potential of this compound derivatives in oncology, supporting the exploration of these compounds for antitumor applications (Yurttaş, Tay, & Demirayak, 2015).
Cytotoxic Activity
Research on the cytotoxic activity of some novel sulfonamide derivatives identified compounds with potent effects against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines. This study demonstrates the cytotoxic potential of derivatives related to this compound, indicating their usefulness in developing new cancer therapies (Ghorab et al., 2015).
Safety and Hazards
While specific safety and hazard information for “4-(2-(2-((4-Fluorophenyl)amino)thiazol-4-yl)acetamido)benzamide” was not found, it’s important to handle all chemical compounds with appropriate safety measures. For instance, a related compound, “(4-(4-Fluorophenyl)thiazol-2-yl)methanol”, has been classified as Acute Tox. 4 Oral - Eye Dam. 1, indicating potential toxicity if ingested or if it comes into contact with the eyes .
Mechanism of Action
Target of Action
Thiazole derivatives have been known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific targets can vary depending on the substituents on the thiazole ring .
Mode of Action
It’s known that the molecular electrostatic potential (mep) surface of the thiazole ring plays a significant role in drug–target protein interaction . Substituents at position-2 and -4 may alter the orientation types and shield the nucleophilicity of nitrogen .
Biochemical Pathways
Thiazole derivatives have been reported to activate or inhibit various biochemical pathways and enzymes . The exact pathways would depend on the specific targets of the compound.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability.
Result of Action
Thiazole derivatives have been reported to exhibit a wide range of biological activities . The specific effects would depend on the compound’s targets and mode of action.
properties
IUPAC Name |
4-[[2-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O2S/c19-12-3-7-14(8-4-12)22-18-23-15(10-26-18)9-16(24)21-13-5-1-11(2-6-13)17(20)25/h1-8,10H,9H2,(H2,20,25)(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJIZXFAVVSNUOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)NC(=O)CC2=CSC(=N2)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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